2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene
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Overview
Description
2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(Benzyloxy)-3-fluoro-4-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluoro substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl ethers, amines, or thiols.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include dehalogenated or defluorinated benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In oxidation reactions, the benzyloxy group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the bromine or fluoro substituents are removed through the addition of hydrogen atoms.
Comparison with Similar Compounds
2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene can be compared with other similar compounds such as:
- 2-(Benzyloxy)-1-chloro-3-fluoro-4-methylbenzene
- 2-(Benzyloxy)-1-iodo-3-fluoro-4-methylbenzene
- 2-(Benzyloxy)-1-bromo-3-chloro-4-methylbenzene
These compounds share similar structural features but differ in the halogen substituents. The presence of different halogens can influence the reactivity and properties of the compounds, making each unique in its applications and behavior in chemical reactions.
Properties
IUPAC Name |
1-bromo-3-fluoro-4-methyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-8-12(15)14(13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBDIZPGUVYTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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